(5-methyl-4-oxo-1H-pyrrolo[2,1-f][1,2,4]triazin-6-yl) 2,2-dimethylpropanoate
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Overview
Description
The compound with the identifier “(5-methyl-4-oxo-1H-pyrrolo[2,1-f][1,2,4]triazin-6-yl) 2,2-dimethylpropanoate” is a chemical substance that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is known for its stability and reactivity, making it a valuable subject of study in both academic and industrial research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of the compound “(5-methyl-4-oxo-1H-pyrrolo[2,1-f][1,2,4]triazin-6-yl) 2,2-dimethylpropanoate” involves several steps, each requiring specific conditions to ensure the desired product is obtained. Common synthetic routes include:
Mechanical Alloying: This method involves the mechanical mixing of precursor materials under high-energy conditions to produce the compound.
Arc Melting: In this process, the precursor materials are melted together using an electric arc, resulting in the formation of the compound.
Magnetron Sputtering: This technique involves the deposition of the compound onto a substrate by sputtering the precursor materials in a vacuum chamber.
Chemical Deposition: This method uses chemical reactions to deposit the compound onto a substrate from a solution.
Industrial Production Methods
Industrial production of “this compound” typically involves large-scale versions of the synthetic routes mentioned above. The choice of method depends on factors such as cost, efficiency, and the desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
The compound “(5-methyl-4-oxo-1H-pyrrolo[2,1-f][1,2,4]triazin-6-yl) 2,2-dimethylpropanoate” undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: In this reaction, one functional group in the compound is replaced by another.
Common Reagents and Conditions
Common reagents used in the reactions of “this compound” include:
Oxidizing Agents: Such as potassium permanganate and hydrogen peroxide.
Reducing Agents: Such as sodium borohydride and lithium aluminum hydride.
Substituting Agents: Such as halogens and alkylating agents.
Major Products
The major products formed from the reactions of “this compound” depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce oxides, while reduction reactions may yield reduced forms of the compound.
Scientific Research Applications
The compound “(5-methyl-4-oxo-1H-pyrrolo[2,1-f][1,2,4]triazin-6-yl) 2,2-dimethylpropanoate” has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and as a catalyst in certain processes.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.
Industry: The compound is used in the production of advanced materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of “(5-methyl-4-oxo-1H-pyrrolo[2,1-f][1,2,4]triazin-6-yl) 2,2-dimethylpropanoate” involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, leading to changes in their activity and function. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Properties
IUPAC Name |
(5-methyl-4-oxo-1H-pyrrolo[2,1-f][1,2,4]triazin-6-yl) 2,2-dimethylpropanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O3/c1-7-8(18-11(17)12(2,3)4)5-15-9(7)10(16)13-6-14-15/h5-6H,1-4H3,(H,13,14,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCJBZRJUGDJGRW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=O)N=CNN2C=C1OC(=O)C(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2C(=O)N=CNN2C=C1OC(=O)C(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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